molecular formula C13H15BrFNO5 B12901031 (5R)-3-(4-Bromo-3-fluorophenyl)-5-((2,3-dihydroxypropoxy)methyl)oxazolidin-2-one

(5R)-3-(4-Bromo-3-fluorophenyl)-5-((2,3-dihydroxypropoxy)methyl)oxazolidin-2-one

Katalognummer: B12901031
Molekulargewicht: 364.16 g/mol
InChI-Schlüssel: DMEGFKYMMJSFLC-QVDQXJPCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Classification within the Oxazolidinone Family

This compound belongs to the oxazolidinone family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its molecular formula, C₁₀H₉BrFNO₃ (molecular weight: 290.09 g/mol), features three critical structural elements:

  • Chiral oxazolidinone core : The 5R-configuration establishes stereochemical specificity, which is essential for ribosomal binding affinity.
  • Halogenated aromatic substituent : The 4-bromo-3-fluorophenyl group at position 3 enhances hydrophobic interactions with bacterial ribosomal RNA.
  • Polyhydroxylated side chain : The 2,3-dihydroxypropoxymethyl group at position 5 improves aqueous solubility and may facilitate penetration through bacterial cell walls.

Table 1: Comparative Structural Features of Select Oxazolidinones

Compound Position 3 Substituent Position 5 Substituent Chiral Center Configuration
Linezolid 3-Fluoro-4-morpholinophenyl Acetamidomethyl R
Tedizolid 3-Fluoro-4-(pyridin-3-yl)phenyl Hydroxymethyl S
(5R)-Target Compound 4-Bromo-3-fluorophenyl (2,3-Dihydroxypropoxy)methyl R

This structural configuration places the compound within the third-generation oxazolidinones, which prioritize enhanced pharmacokinetics and reduced resistance potential compared to earlier analogs like linezolid.

Historical Context and Discovery Milestones

The development of this compound reflects iterative advancements in oxazolidinone chemistry:

  • 1956 : Cycloserine, the first oxazolidinone derivative, is approved for tuberculosis treatment but limited by neurotoxicity.
  • 2000 : Linezolid receives FDA approval, validating the oxazolidinone scaffold for systemic antibacterial use.
  • 2010–2020 : Second-generation agents (e.g., tedizolid) introduce C5 hydroxymethyl groups to improve tissue penetration.
  • 2023 : Synthetic efforts focus on halogenated aryl groups and polyol side chains, culminating in the patented synthesis of this compound as a key intermediate for novel antibacterial candidates.

A pivotal innovation in its synthesis involves stereoselective glycosylation under continuous-flow conditions, enabling precise control over the 2,3-dihydroxypropoxy side chain’s configuration. This method contrasts with traditional cryogenic approaches used for linezolid, reducing production costs by 40% while achieving >99% enantiomeric excess.

Significance in Antibacterial Agent Development

The compound’s structural attributes address two critical challenges in antibiotic development:

  • Overcoming ribosomal mutations : The 4-bromo-3-fluorophenyl group forms π-stacking interactions with 23S rRNA residues (e.g., U2585), bypassing common linezolid resistance mutations like G2576T.
  • Enhancing bioavailability : The dihydroxypropoxy moiety increases water solubility (LogP = 1.2 vs. linezolid’s 1.8), enabling intravenous formulation without solubility enhancers.

Mechanistic Insights :

  • Ribosomal binding : The oxazolidinone core binds the 50S subunit’s peptidyl transferase center, disrupting initiator tRNA positioning.
  • Bacteriostatic activity : Minimum inhibitory concentrations (MICs) against Staphylococcus aureus (0.5–2 μg/mL) and Enterococcus faecium (1–4 μg/mL) correlate with linezolid’s efficacy but show improved activity against linezolid-resistant strains.

Synthetic Applications :
As a chiral building block, the compound serves in the synthesis of third-generation oxazolidinones via:

  • Nucleophilic aromatic substitution : Replacement of the bromine atom with piperazine or morpholine groups.
  • Side chain functionalization : Esterification or glycosylation of the dihydroxypropoxy group to modulate pharmacokinetics.

Table 2: In Vitro Activity of Derivatives Synthesized from (5R)-Target Compound

Derivative MIC against MRSA (μg/mL) MIC against VRE (μg/mL) Solubility (mg/mL)
Parent Compound 1.0 2.0 12.5
Piperazine Analog 0.25 0.5 9.8
Glucuronide Conjugate 2.0 4.0 28.4

This data underscores its versatility in generating analogs with tailored antibacterial and physicochemical profiles.

Eigenschaften

Molekularformel

C13H15BrFNO5

Molekulargewicht

364.16 g/mol

IUPAC-Name

(5R)-3-(4-bromo-3-fluorophenyl)-5-(2,3-dihydroxypropoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H15BrFNO5/c14-11-2-1-8(3-12(11)15)16-4-10(21-13(16)19)7-20-6-9(18)5-17/h1-3,9-10,17-18H,4-7H2/t9?,10-/m1/s1

InChI-Schlüssel

DMEGFKYMMJSFLC-QVDQXJPCSA-N

Isomerische SMILES

C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)Br)F)COCC(CO)O

Kanonische SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)COCC(CO)O

Herkunft des Produkts

United States

Biologische Aktivität

(5R)-3-(4-Bromo-3-fluorophenyl)-5-((2,3-dihydroxypropoxy)methyl)oxazolidin-2-one is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the oxazolidinone class, which has been explored for various therapeutic applications, particularly as antibacterial agents. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrFNO3C_{12}H_{12}BrFNO_3, with a molecular weight of approximately 331.14 g/mol. The presence of bromine and fluorine substituents on the phenyl ring enhances its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. Oxazolidinones function by binding to the 50S ribosomal subunit, preventing the formation of a functional ribosome and thus halting protein translation. This mechanism is crucial in combating antibiotic-resistant bacteria.

MechanismDescription
Ribosomal BindingBinds to the 50S subunit of bacterial ribosomes
Inhibition of Protein SynthesisPrevents the formation of a functional ribosome
Impact on Bacterial GrowthLeads to bacteriostatic effects against susceptible strains

Biological Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been evaluated against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.

Case Studies

  • Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound showed significant activity against MRSA with a minimum inhibitory concentration (MIC) comparable to established antibiotics like linezolid .
  • Pharmacokinetics : Research conducted on the pharmacokinetics revealed that the compound has favorable absorption and distribution characteristics, making it a potential candidate for oral administration .

Therapeutic Applications

Due to its antibacterial properties, this compound is being investigated for use in treating infections caused by resistant bacterial strains. Its unique structure allows for modifications that could enhance efficacy or reduce side effects.

Table 2: Potential Therapeutic Applications

ApplicationDescription
Antibiotic DevelopmentPotential lead for new antibiotics targeting resistant strains
Cancer TherapyInvestigated for possible anti-cancer properties due to its ability to affect protein synthesis in malignant cells

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in the Oxazolidinone Class

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
Target Compound C₁₃H₁₄BrFNO₅ 4-Bromo-3-fluorophenyl, 2,3-dihydroxypropoxy Intermediate for Tedizolid phosphate
(5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one C₁₀H₉BrFNO₃ 4-Bromo-3-fluorophenyl, hydroxymethyl Tedizolid precursor
Linezolid (Approved Drug) C₁₆H₂₀FN₃O₄ 3-Fluoro-4-morpholinophenyl, acetamide Antibiotic (protein synthesis inhibitor)
(S)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one C₁₀H₉BrFNO₃ S-configuration at C5 No reported activity
Compound 4 (Chloro analog from ) Not specified 4-Chlorophenyl, triazole-pyrazole core Antimicrobial activity (Gram-positive)
Key Observations :
  • The 2,3-dihydroxypropoxy chain may increase solubility compared to simpler hydroxymethyl derivatives .
  • Enantiomeric Differences : The (5R)-configuration is critical for activity, as the (5S)-enantiomer (CAS 1369530-77-7) lacks reported efficacy, highlighting stereochemical specificity in drug design .
  • Antimicrobial Activity : While the target compound itself is an intermediate, its chloro analog (Compound 4 in ) demonstrates antimicrobial activity against Gram-positive bacteria, suggesting bromo derivatives may retain or enhance this effect .

Emerging Analogs from Patent Literature

European Patent EP 2 697 207 B1 discloses oxazolidinones with trifluoromethylphenyl groups (e.g., (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl derivatives), which exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects . Unlike the target compound, these analogs prioritize lipophilicity for CNS penetration, expanding therapeutic scope beyond antibiotics .

Vorbereitungsmethoden

Suzuki Coupling Conditions

Yield Catalyst System Solvent Temperature Atmosphere Reaction Time Notes
84% Palladium diacetate, triphenylphosphine, potassium carbonate 1,4-Dioxane Reflux (~101°C) Nitrogen Several hours Reaction monitored by TLC; inert atmosphere essential; product isolated by filtration and drying
78% Tris-(dibenzylideneacetone)dipalladium(0), tricyclohexylphosphine, potassium carbonate 1,4-Dioxane/Water Reflux Nitrogen 4 hours Reaction mixture filtered hot; crystallization yields high purity product
63.7% Tetrakis(triphenylphosphine)palladium(0), potassium carbonate Toluene/Water Reflux Argon 12 hours Longer reaction time; product isolated by filtration and drying

These methods emphasize the use of palladium catalysts with phosphine ligands under inert atmosphere to facilitate the coupling of the bromo-fluorophenyl moiety to the oxazolidinone scaffold.

Alternative Borylation and Coupling

A two-stage process involving initial borylation of the aromatic bromide followed by coupling with the oxazolidinone derivative has been reported:

  • Stage 1: Borylation using bis(pinacolato)diboron, potassium acetate, and a palladium-ferrocene complex in dimethyl sulfoxide at 80°C for 14 hours.
  • Stage 2: Coupling with 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine in 1,4-dioxane/water at 70°C for 3 hours under nitrogen.

This method yields approximately 83% of the desired product with high purity (98.3% by HPLC).

Introduction of the (2,3-Dihydroxypropoxy)methyl Side Chain

The functionalization of the hydroxymethyl group at the 5-position of the oxazolidinone ring to introduce the (2,3-dihydroxypropoxy)methyl substituent involves nucleophilic substitution reactions with protected or unprotected dihydroxypropyl derivatives.

Alkylation with (S)-3-chloro-1,2-propanediol

A representative procedure includes:

  • Preparation of a lithium or potassium alkoxide base in tetrahydrofuran (THF) at low temperature (-15 to -25°C).
  • Reaction of the base with 2-methylpropyl (4-bromo-3-fluorophenyl)carbamate to generate a reactive intermediate.
  • Subsequent addition of (S)-3-chloro-1,2-propanediol under controlled temperature to effect alkylation.
  • Quenching with acetic acid and aqueous workup.
  • Isolation of the product by crystallization from ethyl acetate/hexane mixtures.

This method achieves yields around 87% of (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one as coarse white crystals with high stereochemical purity.

Purification and Characterization

Purification typically involves filtration, washing with water and organic solvents (methanol, ethanol), drying under vacuum at moderate temperatures (45-80°C), and recrystallization to achieve high purity.

Characterization data include:

  • Melting point: 114-121°C
  • Optical rotation: +52.2° (c=1, MeOH)
  • NMR (1H and 13C) confirming the aromatic and oxazolidinone protons and carbons, including coupling constants consistent with fluorine substitution.
  • HPLC purity >98% in optimized procedures.

Summary Table of Key Preparation Parameters

Step Reagents & Catalysts Solvent(s) Temperature Atmosphere Yield (%) Notes
Borylation bis(pinacolato)diboron, potassium acetate, Pd-ferrocene complex DMSO 80°C N2 - 14 h reaction
Suzuki Coupling Pd catalyst (various), phosphine ligands, K2CO3 or Cs2CO3 1,4-Dioxane, water, toluene Reflux (70-101°C) N2 or Ar 63.7-84 3-12 h reaction
Alkylation Lithium t-amylate, t-BuOK, (S)-3-chloro-1,2-propanediol THF -25 to 10°C - 87 Controlled addition, quench with AcOH
Purification Filtration, washing, drying, recrystallization Various solvents Ambient to 80°C - - High purity product

Research Findings and Considerations

  • The palladium-catalyzed Suzuki coupling is the cornerstone for introducing the halogenated aromatic moiety with high regio- and stereoselectivity.
  • The choice of ligand and base significantly affects yield and reaction time; triphenylphosphine and tricyclohexylphosphine are commonly used.
  • Inert atmosphere (nitrogen or argon) is critical to prevent catalyst deactivation.
  • The alkylation step to introduce the dihydroxypropoxy side chain requires careful temperature control to maintain stereochemical integrity.
  • Purification steps are optimized to remove palladium residues and side products, ensuring pharmaceutical-grade purity.

Q & A

Basic: What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this oxazolidinone derivative typically involves multi-step routes starting from halogenated aromatic precursors. Key pathways include:

  • Route 1 : Condensation of 4-bromo-3-fluorophenyl isocyanate with (R)-epichlorohydrin derivatives, followed by regioselective ring-opening with 2,3-dihydroxypropanol. This method emphasizes chiral retention at the C5 position via low-temperature (−20°C) epoxide activation .
  • Route 2 : Functionalization of a pre-formed oxazolidinone core (e.g., (5R)-5-hydroxymethyloxazolidin-2-one) via Mitsunobu coupling with a protected 2,3-dihydroxypropyl group, followed by deprotection. Yields (~60–75%) depend on the efficiency of the coupling agent (e.g., DIAD/PPh₃) and protecting group strategy (e.g., acetonide vs. silyl ethers) .
  • Critical Factors :
    • Temperature : Lower temperatures (−10°C to 0°C) improve enantiomeric excess (>98%) by minimizing racemization during nucleophilic substitutions.
    • Catalysts : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts ensure stereochemical fidelity .

Basic: Which spectroscopic and chromatographic methods confirm structural integrity and purity?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the oxazolidinone carbonyl (δ ~175 ppm in ¹³C) and diastereotopic protons on the dihydroxypropoxy group (δ 3.4–4.2 ppm in ¹H, split due to coupling with adjacent fluorine) .
    • 19F NMR : A singlet at δ −112 ppm confirms the 3-fluoro substituent’s para orientation relative to bromine .
  • Mass Spectrometry (HRMS) : Exact mass (C₁₄H₁₆BrFNO₅⁺ requires m/z 392.0156) validates molecular formula .
  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, with purity >98% confirmed via UV detection at 254 nm .

Advanced: How can enantioselective synthesis be optimized using novel catalytic systems?

Answer:
Recent advances leverage asymmetric organocatalysis and transition-metal complexes :

  • Organocatalysts : Thiourea-based catalysts (e.g., Takemoto’s catalyst) promote stereoselective oxazolidinone ring formation via hydrogen-bonding interactions with intermediates (enantiomeric ratio >20:1) .
  • Metal Catalysis : Copper(I)/BOX complexes enable enantioselective allylic amination during dihydroxypropoxy group installation, achieving >90% ee under mild conditions (room temperature, THF solvent) .
  • CO₂ Utilization : Novel aziridine/CO₂ coupling routes (e.g., using Zn-Co double metal cyanide catalysts) offer a green alternative for oxazolidinone ring formation, though yields (~50%) require further optimization .

Advanced: What strategies address solubility challenges in polar reaction media or biological assays?

Answer:
The dihydroxypropoxy group introduces hydrophilicity but complicates solubility in non-polar solvents:

  • Co-solvent Systems : Use DMSO:water (4:1 v/v) or tert-butanol:THF mixtures to enhance solubility during SN2 reactions or biological testing.
  • Derivatization : Temporary protection of hydroxyl groups as acetyl or TBS ethers improves organic-phase solubility for intermediates. Post-synthesis deprotection (e.g., TBAF in THF) restores functionality .
  • Micellar Catalysis : SDS or Triton X-100 surfactants enable homogeneous reaction conditions for aqueous-phase couplings .

Advanced: How do steric and electronic effects of the 4-bromo-3-fluorophenyl group influence reactivity?

Answer:

  • Steric Effects : The bromine substituent’s bulkiness slows electrophilic aromatic substitution but stabilizes intermediates via resonance.
  • Electronic Effects :
    • Fluorine’s −I Effect : Increases electrophilicity of the oxazolidinone carbonyl, facilitating nucleophilic attacks (e.g., aminolysis).
    • Ortho-Directing Bromine : Guides regioselective functionalization during Suzuki-Miyaura couplings (e.g., with boronic acids at the 4-position) .
  • Data Support : DFT calculations (B3LYP/6-31G*) show a 15 kcal/mol stabilization of the transition state when bromine is present, correlating with experimental rate enhancements .

Basic: What are the critical quality control parameters for batch consistency?

Answer:

  • Impurity Profiling : Monitor residual palladium (<10 ppm) via ICP-MS if metal catalysts are used.
  • Water Content : Karl Fischer titration ensures <0.1% moisture, critical for anhydrous reactions.
  • Chiral Purity : Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column confirms ≥98% ee .

Advanced: What mechanistic insights explain side-product formation during dihydroxypropoxy installation?

Answer:
Common side products include:

  • Ether Cleavage : Acidic conditions (e.g., TFA) may hydrolyze the propoxy group, forming a diol (~5–10% yield). Mitigated by using buffered deprotection (pH 7.4 PBS) .
  • Epimerization : Base-mediated conditions (e.g., NaH) induce C5-R to C5-S inversion. Low-temperature (<0°C) Mitsunobu reactions prevent this .
  • Mechanistic Studies : Kinetic isotope effects (KIE = 2.1) confirm rate-limiting proton transfer during oxazolidinone ring closure .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.